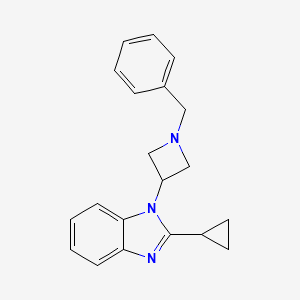

![molecular formula C20H19N5O2S B6459729 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549020-39-3](/img/structure/B6459729.png)

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives are often synthesized as part of efforts to develop novel pharmacological agents . The compound consists of a hybrid structure containing isothiazole and piperazine moieties .

Synthesis Analysis

The synthesis of these compounds typically involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . .Molecular Structure Analysis

The molecular structure of these compounds is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The compounds are designed and synthesized, and their structures are confirmed by these spectral data .Chemical Reactions Analysis

The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . Some of the compounds comply with RO5, while others show violations .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques. For instance, the melting point, yield, and spectral data (IR, 1H NMR, and MS) are used to characterize the compounds .Aplicaciones Científicas De Investigación

Antitumor Properties

The compound has been investigated for its antitumor activity. A series of related derivatives, including 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl quinoxaline-1,4-di-N-oxide, exhibited promising in vitro tumor activity against various cell lines, such as MCF7 (breast), NCI-H 460 (lung), and SF-268 (CNS) . Researchers are exploring its mechanism of action and potential as an anticancer agent.

Green Synthesis Routes

Quinoxaline derivatives have attracted attention due to their therapeutic potential. A comprehensive review paper highlights various synthetic routes to prepare quinoxaline compounds, including our target molecule. These synthetic approaches emphasize green chemistry principles and cost-effective methods . Investigating efficient and sustainable synthesis routes is crucial for drug development.

Alpha-Glucosidase Inhibition

Two specific derivatives of our compound—3-isopropyl-7-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one and 3-(4-hydroxybenzyl)-7-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)quinoxalin-2(1H)-one —showed promising activity against alpha-glucosidase. Their IC50 values indicate potential use in managing diabetes or related metabolic disorders .

Alpha-Amylase Inhibition

Similar to alpha-glucosidase, our compound derivatives demonstrated inhibitory effects against alpha-amylase. These enzymes play a crucial role in carbohydrate digestion. By modulating their activity, researchers aim to develop novel therapies for diabetes and obesity .

Neuroprotective Effects

Given the compound’s unique structure, researchers are investigating its neuroprotective properties. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, require innovative therapeutic approaches. Our compound may offer insights into novel drug development for these conditions.

Direcciones Futuras

The synthesized compounds are often screened for their potential pharmacological activity . Future research could focus on further optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting more comprehensive safety and hazard assessments. Additionally, more in-depth studies could be conducted to evaluate the potential therapeutic applications of these compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been known to targetbacterial cells and exhibit antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have been found to inhibitbiofilm formation and quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population.

Biochemical Pathways

It’s known that the inhibition of quorum sensing can disrupt the regulation of genes controllingbiofilm formation and virulence factors . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Pharmacokinetics

The compound’smolecular weight is 300.362 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and quorum sensing in bacteria . This can lead to a decrease in bacterial virulence and an increase in their susceptibility to antibiotics.

Propiedades

IUPAC Name |

3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNUPXMCGNMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(3-Methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropanesulfonyl)-4-[(naphthalen-1-yl)methyl]-1,4-diazepane](/img/structure/B6459653.png)

![3-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6459667.png)

![2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid](/img/structure/B6459670.png)

![3-{[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6459678.png)

![4-{[methyl(1-phenylmethanesulfonylazetidin-3-yl)amino]methyl}benzonitrile](/img/structure/B6459682.png)

![4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459695.png)

![2-methyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6459705.png)

![3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459713.png)

![3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459719.png)

![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459723.png)

![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459748.png)